molecular formula C12H17NO2 B14840028 3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide

3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide

Cat. No.: B14840028
M. Wt: 207.27 g/mol
InChI Key: CXPPHMBBSGIEGZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, an isopropyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with isopropylamine and dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide moiety play crucial roles in these interactions, facilitating binding to the target site and modulating its activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3-Hydroxy-2-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-2-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8(2)11-9(12(15)13(3)4)6-5-7-10(11)14/h5-8,14H,1-4H3

InChI Key

CXPPHMBBSGIEGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1O)C(=O)N(C)C

Origin of Product

United States

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